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Intermediate for Chemical Synthesis
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Compound of Interest

Compound Name: (3-Methoxypropyl)(methyl)amine

Cat. No.: B1315079

Introduction

(3-Methoxypropyl)(methyl)amine is a secondary amine that serves as a valuable and
versatile intermediate in the synthesis of a wide range of chemical compounds. Its bifunctional
nature, possessing both a secondary amine and an ether linkage, allows for its incorporation
into diverse molecular architectures, making it a key building block in the pharmaceutical,
agrochemical, and materials science industries. This document provides detailed application
notes and protocols for the use of (3-Methoxypropyl)(methyl)amine in key chemical
transformations, highlighting its role in the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Methoxypropyl)(methyl)amine is
provided in the table below.
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Property Value Reference
Molecular Formula CsHisNO [1]
Molecular Weight 103.17 g/mol [1]
Boiling Point 126.06 °C at 760 mmHg [1]
Flash Point 38.78 °C [1]
Density 0.817 g/cm? [1]
CAS Number 55612-03-8 [1]

Applications in Chemical Synthesis

(3-Methoxypropyl)(methyl)amine is a versatile precursor for the synthesis of more complex
molecules, primarily through reactions involving its secondary amine functionality. The two
main classes of reactions are N-alkylation and N-acylation, which lead to the formation of
tertiary amines and amides, respectively. These transformations are fundamental in the
construction of a variety of organic compounds, including active pharmaceutical ingredients
(APIs).

N-Alkylation: Synthesis of Tertiary Amines

The secondary amine group of (3-Methoxypropyl)(methyl)amine can be readily alkylated with
various alkyl halides to yield the corresponding tertiary amines. This reaction is a cornerstone
of organic synthesis for building molecular complexity.

General Reaction Scheme:
Where R-X is an alkyl halide.

This protocol describes a general method for the N-alkylation of (3-Methoxypropyl)
(methyl)amine with an alkyl halide in the presence of a base.

Materials:

¢ (3-Methoxypropyl)(methyl)amine
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Alkyl halide (e.g., benzyl bromide, methyl iodide)
Hunig's base (N,N-Diisopropylethylamine)
Acetonitrile (anhydrous)

Standard laboratory glassware

Magnetic stirrer

Procedure:

To a solution of (3-Methoxypropyl)(methyl)amine (1.0 eq.) in anhydrous acetonitrile, add
Hunig's base (1.5 eq.).

To this stirred solution, add the alkyl halide (1.1 eq.) dropwise at room temperature.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and
monitor the progress by Thin Layer Chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water
and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude tertiary amine.

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data (Representative):
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Alkyl Halide Product Reaction Time Yield (%)
N-Benzyl-N-(3-

Benzyl bromide methoxypropyl)methyl 12 h 85-95
amine

o N,N-Dimethyl(3-
Methyl iodide ) 6 h 90-98
methoxypropyl)amine

N-Ethyl-N-(3-
Ethyl bromide methoxypropyl)methyl 18 h 80-90

amine

N-Acylation: Synthesis of Amides

N-acylation of (3-Methoxypropyl)(methyl)amine with acyl chlorides or acid anhydrides
provides access to a wide range of amides. This reaction is crucial for the introduction of
carbonyl functionalities and is widely employed in drug synthesis.

General Reaction Scheme:
Where R-COClI is an acyl chloride.

This protocol provides a general method for the N-acylation of (3-Methoxypropyl)
(methyl)amine with an acyl chloride in the presence of a base.

Materials:

e (3-Methoxypropyl)(methyl)amine

e Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
 Triethylamine or Pyridine

¢ Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium bicarbonate solution

e Brine
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Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware

Magnetic stirrer

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve (3-Methoxypropyl)
(methyl)amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine
solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-12 hours. Monitor the reaction progress by TLC.

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous
sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude amide.

Purify the product by column chromatography on silica gel or recrystallization.[2]

Quantitative Data (Representative):
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Acylating Agent Product Reaction Time Yield (%)

N-(3-Methoxypropyl)-
Acetyl chloride ( P .py) 2h 90-98
N-methylacetamide

N-(3-Methoxypropyl)-
Benzoyl chloride ( P _py) 4 h 85-95
N-methylbenzamide

(4- 2-(4-Methylphenoxy)-
Methylphenoxy)acetyl N-(3-methoxypropyl)- 6h 80-90
chloride N-methylacetamide

Application in Pharmaceutical Synthesis: Synthesis
of a Thiadiazole Carbamate Derivative

(3-Methoxypropyl)(methyl)amine is a key intermediate in the synthesis of pharmaceutically
active compounds. An important example is its use in the preparation of thiadiazole carbamate
derivatives, some of which have shown potent biological activity. For instance, a structurally
related compound, 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate,
has been identified as a highly potent and selective inhibitor of HIV-1.[3]

The synthesis of the target molecule, 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-(3-
methoxypropyl)-N-methyl carbamate, can be achieved through a multi-step process.

Synthetic Workflow

The overall synthetic strategy involves the preparation of a key thiadiazole intermediate
followed by a carbamoylation reaction with a derivative of (3-Methoxypropyl)(methyl)amine.
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Synthesis of Thiadiazole Intermediate

Cyclization
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Click to download full resolution via product page

Synthetic workflow for a thiadiazole carbamate derivative.

Experimental Protocols

This protocol describes the synthesis of the key carbamoyl chloride intermediate from (3-
Methoxypropyl)(methyl)amine.

Materials:

(3-Methoxypropyl)(methyl)amine

Triphosgene (bis(trichloromethyl) carbonate)

Sodium bicarbonate

Dichloromethane (DCM), anhydrous

Standard laboratory glassware for reactions under inert conditions
Procedure:

 In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend
sodium bicarbonate (2.0 eq.) in anhydrous DCM.
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» In a separate flask, dissolve triphosgene (0.66 eq.) in anhydrous DCM.

e Add the triphosgene solution to the stirred suspension of the base.

e Dissolve (3-Methoxypropyl)(methyl)amine (1.0 eq.) in anhydrous DCM.
e Cool the reaction mixture to 10-15 °C.

o Slowly add the amine solution to the reaction mixture.

» Allow the reaction to stir at this temperature for 2-5 hours.

« Filter the reaction mixture to remove inorganic salts.

» Wash the filtrate with cold water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude N-(3-methoxypropyl)-N-methylcarbamoyl chloride.[1]

This protocol outlines the final step in the synthesis of the target molecule.

Materials:

4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol

N-(3-methoxypropyl)-N-methylcarbamoyl chloride

Pyridine or Triethylamine

Anhydrous Toluene or Tetrahydrofuran (THF)

Standard laboratory glassware for reactions under inert conditions
Procedure:

e To a stirred solution of 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol (1.0 eq.) in anhydrous
toluene, add pyridine (1.2 eq.).
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e Add a solution of N-(3-methoxypropyl)-N-methylcarbamoyl chloride (1.1 eq.) in anhydrous
toluene dropwise to the mixture.

» Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

e Upon completion, cool the reaction mixture and filter to remove any salts.

o Wash the filtrate with 1M HCI, saturated aqueous sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography to yield the final carbamate product.

Quantitative Data (Expected):

Reactant 1 Reactant 2 Product Yield (%)
4-(2,6-

4-(2,6- N-(3-methoxypropyl)- dichlorophenyl)-1,2,5-

dichlorophenyl)-1,2,5- N-methylcarbamoyl thiadiazol-3-yl N-(3- 70-85

thiadiazol-3-ol chloride methoxypropyl)-N-

methyl carbamate

Conclusion

(3-Methoxypropyl)(methyl)amine is a highly useful and versatile chemical intermediate. Its
ability to readily undergo N-alkylation and N-acylation reactions makes it an essential building
block for the synthesis of a wide array of more complex molecules. The application of this
intermediate in the synthesis of a potential HIV-1 inhibitor highlights its significance in the field
of medicinal chemistry and drug development. The protocols provided herein offer a foundation
for researchers and scientists to utilize (3-Methoxypropyl)(methyl)amine in their synthetic
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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